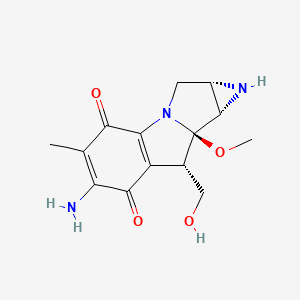
Decarbamoylmitomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decarbamoylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound lacks the carbamate group at the C10 position, which significantly alters its chemical properties and biological activities. It is primarily recognized for its ability to form DNA adducts, leading to cytotoxic effects in cancer cells .
Vorbereitungsmethoden
The synthesis of Decarbamoylmitomycin C involves the removal of the carbamate group from mitomycin C. This can be achieved through various chemical reactions, including reduction and hydrolysis. The synthetic route typically involves the use of specific reagents and conditions to ensure the selective removal of the carbamate group while preserving the integrity of the mitomycin core structure .
Industrial production methods for this compound are not extensively documented, but they likely involve similar chemical processes scaled up for larger production volumes. The stability and solubility of the compound are critical factors in its preparation and storage .
Analyse Chemischer Reaktionen
Decarbamoylmitomycin C undergoes several types of chemical reactions, including:
Alkylation: It acts as a DNA alkylating agent, forming monoadducts and cross-links with DNA.
Reduction: The compound can be reduced to form various reactive intermediates that further interact with DNA.
Common reagents used in these reactions include reducing agents, nucleophiles, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions are DNA adducts and cross-links, which are responsible for the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Decarbamoylmitomycin C has several scientific research applications, including:
Wirkmechanismus
Decarbamoylmitomycin C exerts its effects primarily through DNA alkylation. The compound forms monoadducts and cross-links with DNA, disrupting the DNA structure and leading to cell death. This process involves the formation of reactive intermediates that interact with the DNA bases, particularly guanine .
The molecular targets of this compound include DNA and various proteins involved in DNA repair and cell cycle regulation. The pathways affected by the compound include those related to DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Decarbamoylmitomycin C is compared with other mitomycin derivatives, such as mitomycin C. The key differences include:
Chemical Structure: This compound lacks the carbamate group at the C10 position, which alters its reactivity and biological activity.
Biological Activity: The compound exhibits different cytotoxicity profiles compared to mitomycin C, with a more rapid activation of p53-independent cell death pathways.
DNA Adduct Formation: The stereochemistry of the DNA adducts formed by this compound differs from those formed by mitomycin C, leading to distinct biological effects.
Similar compounds include other mitomycin derivatives, such as mitomycin A and mitomycin B, which also act as DNA alkylating agents but have different chemical structures and biological activities .
Eigenschaften
CAS-Nummer |
26909-37-5 |
|---|---|
Molekularformel |
C14H17N3O4 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
InChI |
InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |
InChI-Schlüssel |
OUADMZZEIRSDSG-NKFUZKMXSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















